(4-Ethylpiperazin-1-yl)(3-fluorophenyl)methanone
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Overview
Description
(4-Ethylpiperazino)(3-fluorophenyl)methanone is a chemical compound with the molecular formula C13H17FN2O It is characterized by the presence of a piperazine ring substituted with an ethyl group and a fluorophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazino)(3-fluorophenyl)methanone typically involves the reaction of 4-ethylpiperazine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of (4-ethylpiperazino)(3-fluorophenyl)methanone may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazino)(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(4-Ethylpiperazino)(3-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-ethylpiperazino)(3-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, while the piperazine ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethyl-1-piperazinyl)(3-fluorophenyl)methanone
- (4-Ethoxy-3-fluorophenyl)(4-ethyl-1-piperazinyl)methanone
- (4-aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
Uniqueness
(4-Ethylpiperazino)(3-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethylpiperazine and fluorophenyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17FN2O |
---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 |
InChI Key |
JHUXHRVLHWUMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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